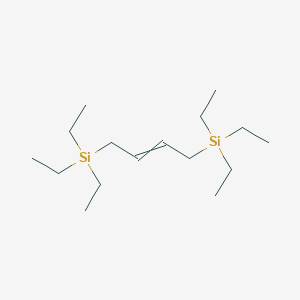
(But-2-ene-1,4-diyl)bis(triethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound characterized by the presence of two triethylsilane groups attached to a but-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Common reagents include boron trifluoride (BF3) and triethylsilane (TES) under mild conditions.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions, often requiring the presence of a catalyst.
Major Products:
Scientific Research Applications
(But-2-ene-1,4-diyl)bis(triethylsilane) has several applications in scientific research:
Mechanism of Action
The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .
Comparison with Similar Compounds
Triethylsilane (TES): A simpler silane compound used in reduction reactions and as a hydrosilylation agent.
(But-2-ene-1,4-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of triethylsilane, leading to different reactivity and applications.
Uniqueness: (But-2-ene-1,4-diyl)bis(triethylsilane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silane compounds. Its ability to undergo selective hydrosilylation and substitution reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
58458-84-7 |
|---|---|
Molecular Formula |
C16H36Si2 |
Molecular Weight |
284.63 g/mol |
IUPAC Name |
triethyl(4-triethylsilylbut-2-enyl)silane |
InChI |
InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3 |
InChI Key |
VKHZZFJWPMCOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















